molecular formula C5H3ClN4 B1319473 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine CAS No. 74803-32-0

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine

Cat. No. B1319473
CAS RN: 74803-32-0
M. Wt: 154.56 g/mol
InChI Key: VZMFNXVRYOJRMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine can be synthesized from 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride through four steps, including substitution, acylation, cyclization, and chlorination reactions .


Molecular Structure Analysis

The compound’s linear formula is C5H3ClN4. You can find its 2D structure on PubChem .

Scientific Research Applications

Facile Synthesis

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine derivatives have been synthesized using chloramine T trihydrate as an oxidizing agent. This process highlights the versatility of 8-chloro[1,2,4]triazolo[1,5-a]pyrazine as a scaffold for creating new synthetic structures. The derivatives were achieved from 2-chloro-3-hydrazinylpyrazine and aldehydes, and were obtainable in high yields under mild conditions without the need for chromatographic purification (Mal et al., 2015).

Role in Anticancer Drug Synthesis

The compound 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. It is produced through a multi-step process including substitution, acylation, cyclization, and chlorination reactions (Zhang et al., 2019).

Development of Biologically Active Compounds

8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine is an important intermediate for developing various biologically active compounds. A rapid synthetic method for this compound was established, showcasing its significance in the field of medicinal chemistry (Zhang et al., 2019).

Exploration of Heterocyclic Compounds

Research has been conducted on the synthesis, annulation, and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-а]pyrazines. This research is pivotal in exploring various heterocyclic compounds that incorporate the 8-chloro[1,2,4]triazolo[1,5-a]pyrazine framework, leading to novel derivatives with potential applications (Tsizorik et al., 2018).

Herbicidal Activity

Certain derivatives of N-aryl[1,2,4]triazolo[1,5-a]pyrazine have shown notable herbicidal activity. These compounds were synthesized by condensing 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyrazine with various aryl amines, demonstrating the potential of 8-chloro[1,2,4]triazolo[1,5-a]pyrazine derivatives in agricultural applications (Moran, 2003).

Antimicrobial Properties

New derivatives of 8-chloro[1,2,4]triazolo[1,5-a]pyrazine, such as pyrazoline and pyrazole compounds, have been studied for their antibacterial and antifungal properties. This research contributes to the understanding of the antimicrobial potential of these compounds (Hassan, 2013).

Safety And Hazards

  • MSDS : You can find the Material Safety Data Sheet (MSDS) here.

properties

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFNXVRYOJRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593356
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine

CAS RN

74803-32-0
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NL Yan, D Santos-Martins, R Nair, A Chu… - Journal of medicinal …, 2021 - ACS Publications
In immunoglobulin light-chain (LC) amyloidosis, transient unfolding or unfolding and proteolysis enable aggregation of LC proteins, causing potentially fatal organ damage. A drug that …
Number of citations: 17 pubs.acs.org

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